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Compound of Interest

Compound Name: Amcenestrant

Cat. No.: B610687

The development of oral Selective Estrogen Receptor Degraders (SERDs) has marked a
significant advancement in the treatment landscape for estrogen receptor-positive (ER+) breast
cancer. These agents offer a promising alternative to fulvestrant, the only approved SERD for
many years, which is administered via intramuscular injection. However, the path to approval
has been challenging, as evidenced by the discontinuation of amcenestrant. This guide
provides a comparative analysis of amcenestrant and other prominent oral SERDs in
development, focusing on their clinical trial data, experimental protocols, and safety profiles.

The core mechanism of oral SERDs involves binding to the estrogen receptor (ER), leading to
its degradation and thereby blocking estrogen-driven cancer cell growth.[1][2][3][4] This
approach is particularly relevant for patients who have developed resistance to other endocrine
therapies like aromatase inhibitors or tamoxifen, often through the acquisition of ESR1
mutations.[5]

Discontinuation of Amcenestrant Development

Sanofi has halted the global clinical development program for amcenestrant.[1][2][3][4][6] This
decision was based on the outcome of a prespecified interim analysis of the Phase 3
AMEERA-5 trial, where an Independent Data Monitoring Committee (IDMC) concluded that
amcenestrant in combination with palbociclib did not meet the prespecified boundary for
continuation compared to the control arm.[2][6] This followed the Phase 2 AMEERA-3 trial,
which also did not meet its primary endpoint of improving progression-free survival (PFS).[2]
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Consequently, all ongoing studies of amcenestrant, including the AMEERA-6 trial in early-
stage breast cancer, have been discontinued.[2][3][6]

Comparative Efficacy of Oral SERDs

The clinical development of several other oral SERDs continues to show promise, with
elacestrant having received FDA approval. The following tables summarize key efficacy data
from pivotal clinical trials.
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Table 1:

Efficacy of

Oral SERDs

in Metastatic

Breast

Cancer

(Monotherap

y)

Drug . Phase Patient Treatment Median PFS
Population Arm (months)
ER+/HER2-
aBC,

Amcenestrant AMEERA-3 I progressed Amcenestrant 3.6
on <2 prior
ET lines

Physician's

Choice 37
ER+/HER2-
aBC,

Elacestrant EMERALD 1 progress'ed Elacestrant 2.8
on 1-2 prior
ET lines incl.
CDKA4/6i

Standard of

Care (SOC) 19

ESR1-mutant

sub- Elacestrant 3.8

population

SOC 1.9

Giredestrant acelERA Il ER+/HER2- Giredestrant 5.6
aBC,
progressed
on 1-2 prior

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

systemic
therapies
Physician's
) 5.4
Choice
ER+/HER2-
aBC,
progressed )
) Camizestrant
Camizestrant SERENA-2 I after<1 ET
o (75mg)
line in
advanced
setting
Fulvestrant 3.7
Camizestrant
7.7
(150mg)
ER+/HER2-
aBC,
Imlunestrant EMBER-3 " Imlunestrant 5.6
progressed
on prior ET
Standard of
5.5
Care (SOC)
ESR1-mutant
sub- Imlunestrant 55
population
SOC 3.8
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Table 2:
Efficacy of
Oral SERDs
in
Combination
Therapy
Drug ) Patient Treatment Median PFS
o Trial Phase _
Combination Population Arm (months)
1L Did not meet
Amcenestrant Amcenestrant _ _
o AMEERA-5 I ER+/HER2- o continuation
+ Palbociclib + Palbociclib
aBC boundary
Letrozole +
Palbociclib
ER+/HER2-
Imlunestrant aBC, Imlunestrant
o EMBER-3 1 o 9.4
+ Abemaciclib progressed + Abemaciclib
on prior ET
Imlunestrant 5.5
1L
ER+/HER2-
Camizestrant aBC with Camizestrant
) SERENA-6 1] ] 16.0
+ CDK4/6i emergent + CDKA4/6i
ESR1
mutation

Al + CDK4/6i 9.2

Experimental Protocols of Key Clinical Trials
AMEERA-3 (NCT04059484)

» Objective: To evaluate the efficacy and safety of amcenestrant versus physician's choice of
endocrine therapy in patients with ER+/HER2- advanced breast cancer who had progressed
on or after hormonal therapies.[7][8][9]
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Methodology: This was a randomized, open-label, Phase 2 trial.[9] Patients were randomized
1:1 to receive either amcenestrant (400 mg once daily) or physician's choice of endocrine
therapy (fulvestrant, anastrozole, letrozole, exemestane, or tamoxifen).[7][8] Key inclusion
criteria included histologically or cytologically confirmed ER+/HER2- locally advanced or
metastatic breast cancer, progression after at least 6 months of endocrine therapy for
advanced disease, or relapse on or within 12 months of completing adjuvant endocrine
therapy.[7][10] Patients must have received no more than one prior chemotherapy regimen
and no more than two prior endocrine therapies for advanced disease.[8][10] The primary
endpoint was progression-free survival (PFS) by independent central review.[9]

EMERALD (NCT03778931)

Objective: To compare the efficacy and safety of elacestrant to standard-of-care (SOC)
endocrine monotherapy in patients with ER+/HER2- advanced or metastatic breast cancer.
[11][12]

Methodology: This was a randomized, open-label, active-controlled, Phase 3 trial.[11][12] A
total of 478 patients who had received one to two prior lines of endocrine therapy, including a
CDKA4/6 inhibitor, were randomized 1:1 to receive elacestrant (400 mg orally daily) or
investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor).[13]
[14] The co-primary endpoints were PFS in the overall population and in patients with ESR1
mutations.[12][15]

acelERA BC (NCT04576455)

Objective: To evaluate the efficacy and safety of giredestrant compared with physician's
choice of endocrine monotherapy in previously treated, ER-positive, HER2-negative locally
advanced or metastatic breast cancer.[16][17][18]

Methodology: This was a Phase 2, randomized, open-label study.[17][18] Patients who had
progressed after one or two lines of systemic therapy were randomized 1:1 to receive
giredestrant (30 mg orally daily) or physician's choice of endocrine therapy (fulvestrant or an
aromatase inhibitor).[16][19] The primary endpoint was investigator-assessed PFS.[16]

lidERA (NCT04961996)
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Objective: To evaluate the efficacy and safety of adjuvant giredestrant versus physician's
choice of endocrine therapy in patients with medium- and high-risk stage I-lll ER+/HER2-
early breast cancer.[20]

Methodology: This is a Phase 3, randomized, open-label, multicenter study.[20] Patients are
randomized 1:1 to receive giredestrant (30 mg orally daily) or physician's choice of standard
endocrine therapy for at least five years.[20] The primary endpoint is invasive disease-free
survival.

EMBER-3 (NCT04975308)

Objective: To compare the efficacy of imlunestrant to standard hormone therapy and
imlunestrant plus abemaciclib to imlunestrant alone in participants with ER+/HER2-
advanced breast cancer.[21][22][23]

Methodology: This is a Phase 3, randomized, open-label study.[22] Patients with ER+/HER2-
advanced breast cancer that progressed during or after treatment with an aromatase
inhibitor, with or without prior CDK4/6 inhibitor exposure, were enrolled.[21] The trial had a
three-arm design, with patients randomized to imlunestrant monotherapy, standard
endocrine therapy, or imlunestrant plus abemaciclib.[21][23] The co-primary endpoints were
PFS in the intent-to-treat population and in patients with ESR1 mutations.[24]

SERENA-2 (NCT04214288)

Objective: To assess the efficacy and safety of different doses of camizestrant versus
fulvestrant in post-menopausal women with advanced ER+/HER2- breast cancer.

Methodology: This was a Phase 2, randomized, open-label, multi-dose trial. Patients who
had disease recurrence or progression after up to one line of endocrine therapy in the
advanced setting were randomized to receive camizestrant (75 mg, 150 mg, or 300 mg daily)
or fulvestrant. The primary endpoint was PFS.[25]

SERENA-6 (NCT04964934)

Objective: To evaluate the efficacy and safety of switching to camizestrant from an
aromatase inhibitor upon detection of an ESR1 mutation in circulating tumor DNA (ctDNA)
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before clinical disease progression in patients receiving first-line therapy for HR+/HER2-
advanced breast cancer.[26][27][28][29]

o Methodology: This is a Phase 3, randomized, double-blind trial.[28][29] Patients receiving a
first-line aromatase inhibitor plus a CDK4/6 inhibitor undergo ctDNA monitoring.[27][28] Upon
detection of an ESR1 mutation without disease progression, patients are randomized to
switch to camizestrant or continue with the aromatase inhibitor, while continuing the same
CDK4/6 inhibitor.[27][28] The primary endpoint is PFS.[28]

Safety and Tolerability

Oral SERDs have generally demonstrated a manageable safety profile in clinical trials. The
most common adverse events are typically gastrointestinal in nature.
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Table 3:
Common
Treatment-
Related
Adverse Events
(Any Grade) of

Oral SERDs
Adverse Event Amcenestrant Elacestrant Giredestrant Imlunestrant
Nausea v v/ v v
Fatigue v v v
Vomiting v
Diarrhea v v
Decreased
v
Appetite
Arthralgia (Joint
v v
Pain)
Hot Flashes
Headache v
Bradycardia
(Slow Heart v
Rate)
Visual

Disturbances

Note: This table represents common adverse events reported in clinical trials and is not
exhaustive. The frequency and severity of side effects can vary. Checkmarks indicate reported
common adverse events.[29][30][31][32][33][34]

Signaling Pathway and Mechanism of Action
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Oral SERDs exert their therapeutic effect by targeting the estrogen receptor signaling pathway.
In ER+ breast cancer, estrogen binds to the ER, leading to a cascade of events that promotes
tumor cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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